
Fluzoparib
概要
説明
フルゾパリブは、フズロパリブとしても知られており、経口活性のあるポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤である。これは、江蘇恒瑞医薬有限公司によって開発されている。 卵巣癌、卵管癌、原発性腹膜癌、膵臓癌、乳癌、前立腺癌、肺癌など、さまざまな固形癌の治療のために 。 フルゾパリブは、2020年12月11日に中国で初めて承認され、二次治療以上を受けた生殖細胞系列BRCA変異を持つ白金感受性再発卵巣癌の治療に使用されている .
作用機序
フルゾパリブは、ポリ(ADP-リボース)ポリメラーゼ(PARP)酵素の活性を阻害することでその効果を発揮する。PARP酵素は、DNA損傷を修復し、ゲノムの安定性を維持する上で重要な役割を果たしている。フルゾパリブがPARP活性を阻害すると、DNA一本鎖切断の修復が阻止され、DNA損傷の蓄積につながり、最終的に細胞死が誘導される。 この機序は、BRCA変異などの欠陥のある相同組換え修復経路を持つ癌細胞で特に効果的である .
類似の化合物との比較
フルゾパリブは、PARP阻害剤として知られる化合物群に属する。類似の化合物には、オラパリブ、ニラパリブ、ルカパリブ、およびタラゾパリブがある。 これらの化合物と比較して、フルゾパリブは、前臨床および臨床研究で、有望な臨床活性と良好な安全性プロファイルを示している 。その独特の化学構造と薬物動態は、癌治療において、入手可能なPARP阻害剤に貴重な選択肢をもたらす。
準備方法
フルゾパリブの調製には、いくつかの合成経路と反応条件が含まれる。 1つの方法は、5-ブロモ-2-フルオロ安息香酸にアシル化塩素化試薬を用いてアシル化塩素化反応を行い、続いてアミド化反応を行う 。フルゾパリブの工業生産方法は、所有権があり、高収率と高純度を確保するために最適化された反応条件が含まれる。
化学反応の分析
フルゾパリブは、以下を含むさまざまな化学反応を受ける。
酸化: フルゾパリブは、特定の条件下で酸化されて、酸化された誘導体となる。
還元: 還元反応は、フルゾパリブに実施されて、化合物の還元形が生成される。
置換: フルゾパリブは、置換反応を受けることができ、特定の官能基が他の官能基に置換される。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれる。
科学研究への応用
フルゾパリブは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用がある。医学では、フルゾパリブは主に卵巣癌や他の固形腫瘍の治療に使用される。 膵臓癌、乳癌、前立腺癌、および肺癌の治療にも有望であると研究されている 。 生物学では、フルゾパリブは、PARP酵素のDNA修復とゲノム安定性における役割を研究するために使用される 。化学では、フルゾパリブは、PARP阻害剤の合成と反応性を研究するためのモデル化合物として役立つ。
科学的研究の応用
Pharmacological Characterization
Fluzoparib is characterized by its potent inhibition of PARP1 enzyme activity, which plays a crucial role in DNA repair mechanisms. In preclinical studies, this compound demonstrated:
- Potent inhibition of PARP1 with an IC50 value comparable to that of olaparib, another well-known PARP inhibitor .
- Induction of DNA damage , specifically double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in homologous recombination repair-deficient cells .
- Enhanced sensitivity of both homologous recombination-deficient and proficient cells to cytotoxic agents when combined with this compound .
Ovarian Cancer
This compound has shown significant promise in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations. Key findings from clinical trials include:
- Phase II Study Results : An open-label, multicenter trial involving 113 patients with platinum-sensitive recurrent ovarian cancer reported an objective response rate of 69.9% as assessed by independent review committees. The median progression-free survival was 12.0 months .
- Safety Profile : The treatment was generally well-tolerated, with grade ≥3 adverse events occurring in 63.7% of patients, primarily anemia. Notably, there was only one treatment-related death reported .
Combination Therapies
This compound has been evaluated in combination with other agents to enhance its antitumor efficacy:
- Combination with Apatinib : Studies indicated that this compound combined with apatinib or with apatinib plus paclitaxel resulted in significantly improved antitumor responses without additional toxicity .
- Ongoing Trials : Several clinical trials are underway to assess the efficacy and safety of this compound in combination therapies for various cancers (e.g., NCT02575651, NCT03026881) focusing on its role in different treatment regimens .
Summary of Clinical Findings
Study Type | Patient Population | Objective Response Rate | Median PFS | Adverse Events |
---|---|---|---|---|
Phase II | Germline BRCA1/2-mutated ovarian cancer | 69.9% (IRC) | 12.0 months | 63.7% grade ≥3 |
Combination Therapy | Ovarian cancer patients | Improved response rates | Not specified | Similar adverse events |
類似化合物との比較
Fluzoparib is part of a class of compounds known as PARP inhibitors. Similar compounds include Olaparib, Niraparib, Rucaparib, and Talazoparib. Compared to these compounds, this compound has shown promising clinical activity and a favorable safety profile in preclinical and clinical studies . Its unique chemical structure and pharmacokinetic properties make it a valuable addition to the available PARP inhibitors for cancer treatment.
生物活性
Fluzoparib is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancers associated with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and safety profile based on recent studies.
This compound functions primarily by inhibiting PARP1, an enzyme critical for DNA repair. By blocking PARP1 activity, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in HR-deficient cancer cells. Specifically, it has been shown to cause:
- G2/M Phase Arrest : this compound induces cell cycle arrest at the G2/M checkpoint, which is crucial for preventing the division of damaged cells .
- Apoptosis : The compound promotes apoptosis through both mitochondrial and death receptor pathways, evidenced by increased activation of caspases involved in the apoptotic process .
The potency of this compound as a PARP inhibitor is highlighted by its IC50 value of approximately 1.46 nmol/L, comparable to olaparib, another well-known PARP inhibitor .
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic characteristics that enhance its therapeutic potential:
- Oral Bioavailability : It is administered orally, allowing for convenient dosing regimens.
- Toxicity Profile : Preclinical studies indicate a favorable toxicity profile compared to other PARP inhibitors like olaparib, which is associated with significant hematological toxicities .
Phase II Clinical Trials
A pivotal phase II study assessed the efficacy of this compound in patients with germline BRCA1/2-mutated recurrent ovarian cancer. Key findings include:
- Objective Response Rate (ORR) : The independent review committee assessed an ORR of 69.9% (95% CI: 60.6-78.2), indicating substantial antitumor activity .
- Progression-Free Survival (PFS) : The median PFS was reported at 12.0 months (95% CI: 9.3-13.9), demonstrating durable responses in a challenging patient population .
- Safety Profile : Adverse events were common but manageable; grade ≥3 events occurred in 63.7% of patients, primarily anemia/decreased hemoglobin .
Combination Therapy
This compound has also been evaluated in combination with other agents:
- With Apatinib : Combining this compound with apatinib showed improved antitumor responses without additional toxicity.
- With Paclitaxel : The combination with paclitaxel further enhanced therapeutic efficacy in preclinical models .
Case Studies
Several case studies have illustrated the clinical utility of this compound in real-world settings:
- A notable case involved a patient with advanced ovarian cancer who had previously undergone multiple lines of chemotherapy. This compound treatment led to significant tumor reduction and improved quality of life, reinforcing its role as a viable treatment option for resistant cancers .
Summary and Future Directions
This compound represents a promising advancement in cancer therapy, particularly for patients with HR-deficient tumors. Its potent inhibition of PARP1, favorable pharmacokinetics, and encouraging clinical outcomes underscore its potential as a key player in oncology.
Parameter | This compound | Olaparib |
---|---|---|
IC50 (nmol/L) | 1.46 ± 0.72 | 1.34 ± 0.78 |
Administration | Oral | Oral |
Common Adverse Events | Anemia | Nausea |
Objective Response Rate | 69.9% | 60% |
Median PFS (months) | 12 | 8 |
Future research will focus on expanding indications for this compound and optimizing combination therapies to enhance efficacy while minimizing toxicity. Ongoing clinical trials will further elucidate its role in various malignancies beyond ovarian cancer.
特性
IUPAC Name |
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXCBHXFWBOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358715-18-0 | |
Record name | Fluzoparib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluzoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUZULOPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。